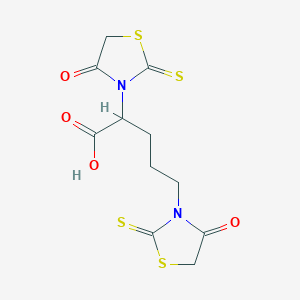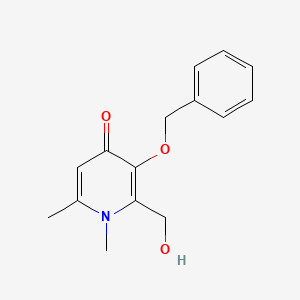
3-(benzyloxy)-2-(hydroxymethyl)-1,6-dimethylpyridin-4(1H)-one
Vue d'ensemble
Description
3-(benzyloxy)-2-(hydroxymethyl)-1,6-dimethylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of hydroxymethyl and benzyloxy groups in the structure suggests potential reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-2-(hydroxymethyl)-1,6-dimethylpyridin-4(1H)-one can be achieved through multi-step organic synthesis. A common approach might involve:
Starting Material: The synthesis could start from a pyridine derivative.
Functional Group Introduction: Introduction of hydroxymethyl and benzyloxy groups through selective reactions.
Methylation: Methylation of specific positions on the pyridine ring using methylating agents like methyl iodide in the presence of a base.
Cyclization: Formation of the pyridinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzyloxy)-2-(hydroxymethyl)-1,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyridinone ring to a dihydropyridine derivative using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-2-(hydroxymethyl)-1,6-dimethylpyridin-4(1H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of functional groups like hydroxymethyl and benzyloxy could facilitate binding to specific sites on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethyl-3-benzyloxypyridin-4(1H)-one: Lacks the dimethyl groups, potentially altering its reactivity and biological activity.
1,6-Dimethyl-3-benzyloxypyridin-4(1H)-one: Lacks the hydroxymethyl group, which might affect its solubility and interaction with biological targets.
1,6-Dimethyl-2-hydroxymethylpyridin-4(1H)-one: Lacks the benzyloxy group, which could influence its chemical reactivity and applications.
Uniqueness
3-(benzyloxy)-2-(hydroxymethyl)-1,6-dimethylpyridin-4(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxymethyl and benzyloxy groups, along with dimethyl substitution, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-1,6-dimethyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-8-14(18)15(13(9-17)16(11)2)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBVJNVEANOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8073229.png)
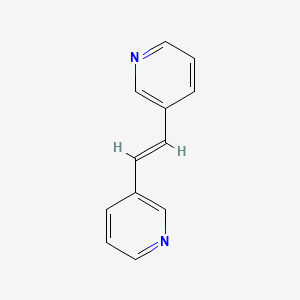
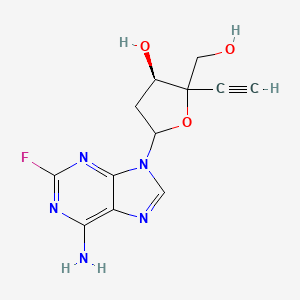
![3-Benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid;oxalic acid](/img/structure/B8073253.png)

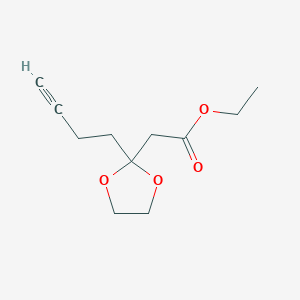
![2-[(2-Amino-4-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B8073268.png)
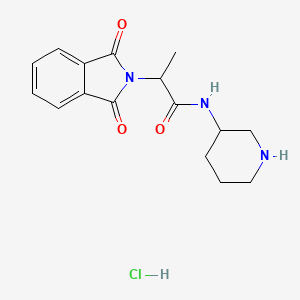
![2-[[4-[[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]phenyl]carbamoylamino]propanoic acid](/img/structure/B8073286.png)
![2-[[3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]carbamoylamino]acetic acid](/img/structure/B8073293.png)
![[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B8073295.png)
![2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B8073315.png)
